molecular formula C11H15ClN2O2 B3072346 2-Chloro-N-(3-ethoxypropyl)nicotinamide CAS No. 1016718-69-6

2-Chloro-N-(3-ethoxypropyl)nicotinamide

Cat. No.: B3072346
CAS No.: 1016718-69-6
M. Wt: 242.7 g/mol
InChI Key: YXCZDFIUPQTTFS-UHFFFAOYSA-N
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Description

Contextual Significance of Nicotinamide (B372718) Derivatives in Contemporary Chemical Sciences

Nicotinamide, also known as niacinamide, is a form of vitamin B3 and a vital component in all living cells. patsnap.comresearchgate.net Its derivatives are a cornerstone of numerous biological processes, primarily through their role as a precursor to the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). patsnap.comnih.gov NAD+ is essential for a wide range of enzymatic reactions, including those involved in cellular metabolism, DNA repair, and cell signaling. patsnap.comnih.gov

The significance of nicotinamide and its derivatives extends into various fields of scientific research and application:

Medicinal Chemistry: Nicotinamide derivatives have been investigated for their potential in treating a variety of conditions. patsnap.com Research has explored their use in dermatology for treating acne and for their skin barrier enhancing properties. patsnap.com Furthermore, studies have delved into their neuroprotective effects, with potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's. patsnap.comnih.gov Some derivatives have also shown promise as anticancer agents and inhibitors of enzymes like VEGFR-2. acs.org

Agricultural Science: The structural motif of nicotinamide is found in a number of fungicides. nih.gov By inhibiting essential enzymes in pathogenic fungi, these derivatives can protect crops from various diseases. The design and synthesis of novel nicotinamide derivatives remain an active area of research for the development of new and more effective agricultural agents. nih.govmdpi.com

The versatility of the nicotinamide scaffold allows for a wide range of chemical modifications, leading to a diverse library of compounds with varied biological activities. The following table provides an overview of some nicotinamide derivatives and their areas of research or application.

Derivative NameArea of Research/Application
Nicotinamide RibosidePrecursor to NAD+, research in aging and metabolic diseases nih.gov
IsonicotinamideA structural isomer used in coordination chemistry and as a Sir2 agonist in research nih.gov
BoscalidA fungicide used in agriculture acs.org
N-(Thiophen-2-yl) Nicotinamide DerivativesInvestigated for fungicidal activity mdpi.com
N-Alkyl Nicotinamide DerivativesStudied for their ability to increase NAD+ concentrations in cells nih.gov

Importance of Chloro-Substituted Pyridine (B92270) Scaffolds in Medicinal and Organic Chemistry

The pyridine ring is a fundamental heterocyclic scaffold that is present in a vast number of natural products and synthetic compounds, including many FDA-approved drugs. mdpi.comrsc.org The introduction of a chlorine atom onto the pyridine ring can significantly alter the molecule's physicochemical properties, which is a key strategy in drug design and organic synthesis. nih.govnih.gov

The importance of the chloro-substituted pyridine scaffold can be attributed to several factors:

Modulation of Electronic Properties: The electronegative nature of the chlorine atom can withdraw electron density from the pyridine ring, influencing its reactivity and its ability to interact with biological targets.

Increased Lipophilicity: The presence of a chlorine atom generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and the blood-brain barrier, which is often a desirable property for pharmaceuticals. acs.org

Metabolic Stability: The introduction of a chlorine atom can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug.

Versatility in Synthesis: A chloro-substituent on a pyridine ring can serve as a useful handle for further chemical modifications. It can be displaced by a variety of nucleophiles, allowing for the synthesis of a diverse range of derivatives. mdpi.com

The strategic placement of chlorine atoms on a pyridine ring is a well-established approach in medicinal chemistry to fine-tune the properties of a lead compound and optimize its therapeutic potential.

Rationale for Comprehensive Research on N-Alkyl-Substituted Nicotinamides (Specifically, the N-(3-ethoxypropyl) Moiety)

The amide group of nicotinamide is a common site for chemical modification. The synthesis of N-alkyl-substituted nicotinamides allows for the systematic alteration of the molecule's properties. The N-(3-ethoxypropyl) moiety is an example of such a substitution, and its presence is likely to confer specific characteristics to the 2-chloro-nicotinamide scaffold.

The rationale for investigating N-alkyl-substituted nicotinamides, and specifically the N-(3-ethoxypropyl) group, includes:

Tuning Physicochemical Properties: The nature of the N-alkyl group has a direct impact on the molecule's polarity, solubility, and hydrogen bonding capabilities. diplomatacomercial.comlibretexts.orglibretexts.org The N-(3-ethoxypropyl) group, with its ether linkage and alkyl chain, is expected to increase the lipophilicity of the parent nicotinamide. This could potentially improve its absorption and distribution in biological systems.

Exploring Structure-Activity Relationships (SAR): The synthesis of a series of N-alkyl-substituted nicotinamides with varying chain lengths and functional groups allows researchers to establish structure-activity relationships. This systematic approach is crucial for understanding how different parts of the molecule contribute to its biological activity and for designing more effective compounds. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(3-ethoxypropyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-2-16-8-4-7-14-11(15)9-5-3-6-13-10(9)12/h3,5-6H,2,4,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCZDFIUPQTTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=C(N=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 2 Chloro N 3 Ethoxypropyl Nicotinamide

Retrosynthetic Analysis of the 2-Chloro-N-(3-ethoxypropyl)nicotinamide Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the amide C-N bond, as this bond is typically formed in the final stages of a synthesis. This disconnection simplifies the molecule into two key synthons: a 2-chloronicotinoyl electrophile and a 3-ethoxypropylamine nucleophile.

This primary disconnection leads to two key precursor molecules:

2-Chloronicotinoyl chloride : An activated form of 2-chloronicotinic acid, which serves as the electrophilic component.

3-Ethoxypropylamine : The nucleophilic amine side chain.

Further deconstruction of these precursors can be envisioned. 2-Chloronicotinoyl chloride can be traced back to 2-chloronicotinic acid, which itself can be synthesized from simpler pyridine (B92270) derivatives. Similarly, 3-ethoxypropylamine can be derived from acrylonitrile and ethanol (B145695). This multi-step retrosynthetic pathway provides a clear and efficient roadmap for the total synthesis of the target molecule.

Synthesis of the 2-Chloronicotinoyl Core

The 2-chloronicotinoyl moiety forms the heterocyclic core of the target molecule. Its synthesis is pivotal and can be approached through several established methods.

Direct Halogenation of Nicotinamide (B372718) Derivatives

The direct chlorination of nicotinic acid or its derivatives to introduce a chlorine atom at the C-2 position is a challenging transformation due to the electron-deficient nature of the pyridine ring. However, methods have been developed utilizing N-oxide derivatives. For instance, 3-cyanopyridine can be oxidized to its N-oxide, which then activates the C-2 and C-6 positions for nucleophilic attack. The subsequent reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) can introduce the chlorine atom at the desired position. Hydrolysis of the resulting 2-chloro-3-cyanopyridine yields 2-chloronicotinic acid.

Another approach involves the direct oxidation of 2-chloro-3-methylpyridine using oxygen in the presence of a metal salt catalyst and an N-hydroxyphthalimide initiator to yield 2-chloronicotinic acid.

Functionalization of Pyridine Rings Utilizing 2-Chloropyridine Precursors

A more common and often higher-yielding approach is to start with a pre-functionalized pyridine ring. 2-Chloronicotinic acid is a key intermediate in this process. It can be readily converted to the more reactive 2-chloronicotinoyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

In a typical procedure, 2-chloronicotinic acid is refluxed with thionyl chloride, often in a solvent like 1,2-dichloroethane, to produce 2-chloronicotinoyl chloride in high yield. The product is often an oil that may solidify upon standing. Alternative methods for synthesizing this crucial intermediate have been developed to avoid harsh chlorinating agents. One such method involves the reaction of 2-chloro-3-(trichloromethyl) pyridine with a carboxylic acid or anhydride in the presence of a catalyst like FeCl₃ or ZnCl₂.

Starting MaterialReagent(s)ProductYieldReference
2-Chloronicotinic acidThionyl chloride, 1,2-dichloroethane2-Chloronicotinoyl chlorideHigh
2-Chloro-3-(trichloromethyl) pyridineAcetic anhydride, Catalyst (e.g., FeCl₃)2-Chloronicotinoyl chloride~93.5%
2-Chloro-3-methylpyridineO₂, N-hydroxyphthalimide, Metal salt catalyst2-Chloronicotinic acid>75%
3-Cyanopyridine1. H₂O₂, Mo catalyst 2. POCl₃ 3. NaOH(aq)2-Chloronicotinic acid~47.8% (overall)

This table presents various synthetic routes to the 2-chloronicotinoyl core and its immediate precursor.

Preparation of the N-(3-ethoxypropyl) Amine Side Chain

The N-(3-ethoxypropyl) side chain provides the second essential component for the final molecule. Its synthesis is straightforward and typically involves two main stages.

Synthetic Routes to 3-Ethoxypropylamine

The most common industrial synthesis of 3-ethoxypropylamine begins with the Michael addition of ethanol to acrylonitrile. This reaction is typically catalyzed by a strong base, such as sodium ethoxide or potassium hydroxide, to produce 3-ethoxypropionitrile with high selectivity.

The subsequent step is the reduction of the nitrile group in 3-ethoxypropionitrile to a primary amine. This is achieved through catalytic hydrogenation. The reaction is carried out under hydrogen pressure in the presence of a metal catalyst, commonly Raney nickel or cobalt, and often includes an inhibitor like sodium hydroxide or ammonia to suppress the formation of secondary amines. The final product, 3-ethoxypropylamine, is then purified by vacuum distillation to achieve high purity (>99.5%).

Reaction StageReactant(s)Catalyst/ReagentsProductPurity/SelectivityReference
Nitrile FormationEthanol, AcrylonitrileStrong base (e.g., KOH)3-Ethoxypropionitrile>97%
Nitrile Reduction3-Ethoxypropionitrile, H₂Raney Ni or Co, Inhibitor (e.g., NaOH)3-Ethoxypropylamine>99.5%

This table outlines the two-stage synthesis of 3-ethoxypropylamine.

Amide Bond Formation Strategies

The final step in the synthesis of this compound is the formation of the amide bond. This is typically achieved by reacting the electrophilic 2-chloronicotinoyl chloride with the nucleophilic 3-ethoxypropylamine.

This acylation reaction, a variation of the Schotten-Baumann reaction, is generally high-yielding. The reaction is carried out by adding the acyl chloride to a solution of the amine. An acid scavenger, such as a tertiary amine (e.g., triethylamine or N,N-diisopropylethylamine) or an inorganic base, is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The reaction is often performed in an inert aprotic solvent like dichloromethane, 1,2-dichloroethane, or tetrahydrofuran (THF) at reduced temperatures to control the reaction's exothermicity.

Alternative methods for amide bond formation, common in peptide synthesis, could also be employed. These involve activating 2-chloronicotinic acid with coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which form a highly reactive O-acylisourea intermediate that readily reacts with the amine. While effective, the acyl chloride route is generally more direct and cost-effective for this type of molecule.

Advanced and Green Synthetic Approaches for Nicotinamide and Pyridine Derivatives

Modern synthetic chemistry emphasizes the development of efficient, atom-economical, and environmentally benign methodologies. These advanced strategies can be applied to the synthesis of the core pyridine structure found in this compound.

Continuous-flow microreactors offer a powerful technology for synthesizing nicotinamide derivatives, providing significant advantages over traditional batch processes. rsc.orgnih.govresearchgate.net When combined with enzymatic catalysis, such as with Novozym® 435, continuous-flow systems can dramatically shorten reaction times from hours or days to minutes. researchgate.netrsc.org For the synthesis of nicotinamide derivatives, a reaction time of 35 minutes has been reported to achieve high yields. rsc.orgnih.gov

This improvement is due to enhanced heat and mass transfer, precise control over reaction parameters (temperature, residence time, substrate ratio), and a high surface-area-to-volume ratio within the microreactor. researchgate.net This method not only increases product yield and efficiency but also aligns with the principles of green chemistry by reducing solvent usage and energy consumption. rsc.orgnih.gov The development of a continuous-flow system is a promising strategy for the rapid and efficient synthesis of novel nicotinamide derivatives. researchgate.netrsc.org

Table 3: Comparison of Batch vs. Continuous-Flow Synthesis of Nicotinamide Derivatives

Feature Batch Reactor Continuous-Flow Microreactor
Reaction Time 24 hours 35 minutes rsc.org
Product Yield Lower Significantly improved rsc.org
Process Control Limited Precise control over temperature and residence time researchgate.net

| Efficiency | Lower | High efficiency and throughput researchgate.net |

For the de novo construction of the pyridine ring system, transition-metal-catalyzed cycloaddition reactions are a highly efficient and atom-economical tool. nih.govresearchgate.net The [2+2+2] cycloaddition of alkynes and nitriles is a particularly powerful method for creating substituted pyridines. nih.govresearchgate.netscilit.com In this approach, two alkyne molecules and one nitrile molecule combine in the presence of a transition metal catalyst (e.g., cobalt, nickel, rhodium) to form the pyridine ring in a single step. nih.govresearchgate.netmdpi.com This strategy allows for precise control over the substitution pattern on the resulting pyridine. nih.gov

Another approach is the [4+2] cycloaddition (Diels-Alder reaction), which can involve 1-azadiene derivatives reacting with a two-carbon component like an alkyne. rsc.org Transition metal catalysis can offer distinct pathways for these formal cycloadditions, providing an efficient method for synthesizing a wide array of pyridine derivatives. rsc.org These methods represent a strategic way to build the core heterocyclic structure before subsequent functionalization to yield the target nicotinamide.

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. researchgate.net MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. researchgate.net

Several MCR strategies have been developed for the synthesis of nicotinic acid and nicotinamide derivatives. researchgate.nettandfonline.comscite.ai For example, a three-component reaction involving an aromatic aldehyde, an acetoacetamide, and a malononitrile dimer can produce highly substituted nicotinamides. tandfonline.com Another pathway describes the reaction of nicotinic acid with acetylenic compounds in the presence of alkyl isocyanides to yield functionalized nicotinamide derivatives. scite.ai These one-pot syntheses streamline the manufacturing process, reduce waste, and provide rapid access to libraries of complex molecules for further study. researchgate.net

Chemical Reactivity and Mechanistic Transformation Studies of 2 Chloro N 3 Ethoxypropyl Nicotinamide

Reactivity of the 2-Chloro Moiety on the Nicotinamide (B372718) Ring

The chlorine atom at the C2 position of the nicotinamide ring is the most reactive site for substitution reactions. The electron-withdrawing nature of the ring nitrogen atom makes the carbon atoms at the 2- and 4-positions electron-deficient and thus susceptible to attack by nucleophiles. This inherent electronic property facilitates both nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2-chloropyridine derivatives. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor carbon atom bearing the chlorine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The subsequent expulsion of the chloride leaving group restores the aromaticity of the ring.

The pyridine (B92270) nitrogen atom activates the ring towards nucleophilic attack, making 2-chloronicotinamides suitable substrates for SNAr reactions. A variety of nucleophiles can be employed to displace the 2-chloro substituent.

Amination: Primary and secondary amines are effective nucleophiles for this transformation. The reaction typically requires heat and may be performed in the presence of a base to neutralize the HCl generated. This pathway is a common strategy for synthesizing 2-amino-nicotinamide derivatives. However, the reaction of amines with alkyl halides can sometimes lead to multiple substitutions, producing mixtures of primary, secondary, tertiary, and even quaternary ammonium salts, a factor that must be controlled. youtube.comlibretexts.orgsavemyexams.com

Alkoxylation and Hydroxylation: Alkoxides (RO⁻) and hydroxide (OH⁻) ions can also displace the chloride to form 2-alkoxy and 2-hydroxy nicotinamide analogs, respectively. These reactions are typically carried out under basic conditions. For instance, reactions analogous to the formation of 2-alkoxybenzimidazoles from 2-chlorobenzimidazoles demonstrate the feasibility of this pathway.

The rate and success of the SNAr reaction depend on the strength of the nucleophile and the reaction conditions. The presence of the N-(3-ethoxypropyl)nicotinamide group at the 3-position can influence the electronic environment, but the primary driver for the reaction is the activation provided by the ring nitrogen.

Cross-Coupling Reaction Scope and Limitations

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful and versatile method for forming new carbon-carbon bonds at the C2 position. These reactions involve the coupling of the aryl chloride with an organoboron compound in the presence of a palladium catalyst and a base.

Research on the regioselective Suzuki coupling of 2,6-dichloronicotinamide has provided significant insights that are applicable to 2-Chloro-N-(3-ethoxypropyl)nicotinamide. Studies have shown that the amide group at the 3-position can act as a directing group, facilitating the selective coupling at the adjacent C2 position over other positions.

A key finding is the effectiveness of the air-stable palladium catalyst PXPd2. When used with a base such as potassium carbonate (K₂CO₃) in a solvent like methanol, this catalyst system demonstrates high regioselectivity for the C2 position. acs.org The proposed mechanism involves the chelation of the palladium(0) species to the amide group, which directs the oxidative addition of the catalyst to the C2 carbon-chloride bond, favoring it over the C6 position in dichlorinated substrates. acs.org This directed insertion is crucial for achieving high yields of the desired 2-substituted product.

The scope of the Suzuki coupling is broad, accommodating a variety of aryl and heteroaryl boronic acids. However, limitations can arise with sterically hindered boronic acids, which may result in lower yields. nih.gov The choice of solvent and base is also critical for optimizing the reaction conditions and achieving high conversion rates. nih.gov

Table 1: Conditions for Regioselective Suzuki Coupling at the C2 Position of Nicotinamide Scaffolds This interactive table summarizes catalyst systems and conditions favoring C2 selectivity based on related dichloronicotinamide studies.

Catalyst Base Solvent Regioselectivity (C2:C6) Yield Reference
Pd(Ph₃P)₄ K₂CO₃ THF 1:5 Low acs.org
PXPd2 K₂CO₃ Methanol 2.5:1 Moderate acs.org
Pd/IPr Various Various C4-selective (in 2,4-dichloropyridines) Good nih.gov
Pd(PPh₃)₄ K₂CO₃ Dioxane/Water C4-selective (in 2,4-dichloropyrimidines) Good-Excellent mdpi.com

Transformations Involving the Amide Linkage

The N-(3-ethoxypropyl)carboxamide group is chemically robust but can undergo transformations under specific conditions, primarily hydrolysis or reactions at the amide nitrogen.

Hydrolytic Stability and Reactivity Under Various Conditions

Amides are generally stable functional groups, and their hydrolysis requires either acidic or basic conditions, often with heating. libretexts.org The stability of the amide bond in this compound is influenced by the electronic properties of both the nicotinamide ring and the N-alkyl substituent.

Acid-Catalyzed Hydrolysis: Under strong acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent attack by water leads to the formation of a tetrahedral intermediate, which then collapses to yield nicotinic acid and 3-ethoxypropylamine.

Base-Catalyzed Hydrolysis: In the presence of a strong base, a hydroxide ion directly attacks the carbonyl carbon. This pathway also proceeds through a tetrahedral intermediate, which then eliminates the 3-ethoxypropylamide anion. This anion is subsequently protonated by the solvent to give the amine product.

The rate of hydrolysis is highly dependent on pH. Studies on the non-enzymatic cleavage of peptide bonds have shown that direct scission (hydrolysis) is the dominant pathway at highly basic pH (e.g., pH 10). rsc.orgnih.gov In contrast, amides tend to be significantly more stable under acidic conditions. For example, the hydrolysis half-life of the drug dexrazoxane, which contains amide linkages, was found to be 560 hours in 1.0 M HCl, compared to just 0.3 hours in 40 mM NaOH, illustrating the profound effect of pH. researchgate.net Therefore, the amide linkage in this compound is expected to be most labile under strong basic conditions and relatively stable in acidic to neutral media.

Table 2: General pH-Dependent Stability of Amide Bonds This interactive table illustrates the general trends in amide bond stability under different pH conditions.

Condition pH Range Relative Rate of Hydrolysis Primary Products
Strongly Acidic < 2 Slow to Moderate Carboxylic Acid + Amine Salt
Weakly Acidic / Neutral 3 - 8 Very Slow Stable
Strongly Basic > 9 Moderate to Fast Carboxylate Salt + Amine

N-Alkylation and Acylation Reactions for Analog Generation

While the amide nitrogen is generally not nucleophilic due to resonance delocalization of its lone pair into the carbonyl group, it can be made to react under specific conditions to generate analogs. This typically requires deprotonation of the amide N-H bond.

To perform N-alkylation or N-acylation, a very strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), is required to deprotonate the amide, forming a highly nucleophilic amidate anion. This anion can then react with an electrophile, such as an alkyl halide or an acyl chloride, in a nucleophilic substitution reaction. This two-step process allows for the introduction of a second substituent on the amide nitrogen, leading to the formation of tertiary amides. This method provides a pathway for synthesizing a diverse library of analogs with varied substituents on the amide nitrogen.

Chemical Modifications and Stability of the 3-Ethoxypropyl Side Chain

The 3-ethoxypropyl side chain contains an ether linkage, which is known for its general chemical stability. Ether bonds are resistant to attack by most bases and nucleophiles, making the side chain robust under many reaction conditions. libretexts.org

However, the ether linkage can be cleaved under harsh acidic conditions, typically with strong hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). jove.comlibretexts.orgmasterorganicchemistry.com The cleavage mechanism depends on the structure of the ether. For the 3-ethoxypropyl group, which consists of primary and secondary carbons, the reaction would likely proceed via an SN2 mechanism. jove.com This involves the protonation of the ether oxygen to form a good leaving group (an alcohol), followed by a nucleophilic attack by the halide ion on the less sterically hindered carbon atom.

The side chain is expected to be stable under neutral and basic conditions, as well as under the conditions typically employed for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions on the nicotinamide ring. The stability of propyl linkers has been observed to be greater than that of shorter ethyl or methyl linkers, and they exhibit greater stability in acidic pH compared to basic pH.

Ether Cleavage and Formation Reactions

The ether linkage in the 3-ethoxypropyl side chain is susceptible to cleavage under strong acidic conditions. Conversely, the formation of this ether linkage can be achieved through well-established synthetic methodologies like the Williamson ether synthesis.

Ether Cleavage

The cleavage of ethers by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), is a standard method for converting ethers into alcohols and alkyl halides. chemistrysteps.commasterorganicchemistry.com The reaction mechanism can proceed via either an SN1 or SN2 pathway, depending on the structure of the alkyl groups attached to the ether oxygen. openstax.org

In the case of this compound, the ether is a primary ethyl ether. Therefore, the cleavage is expected to proceed through an SN2 mechanism. masterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen by the strong acid, which creates a good leaving group (an alcohol). The halide anion (Br- or I-) then acts as a nucleophile and attacks the less sterically hindered carbon atom, which in this case is the ethyl group. openstax.org

This would result in the formation of 2-chloro-N-(3-hydroxypropyl)nicotinamide and a haloethane. If an excess of the acid is used, the newly formed alcohol can undergo a subsequent reaction to form a 1,3-dihalopropane derivative. chemistrysteps.com

Table 1: Predicted Conditions and Products for Ether Cleavage of this compound

ReagentConditionsPredicted ProductsMechanism
HBr (conc.)Reflux2-Chloro-N-(3-hydroxypropyl)nicotinamide, BromoethaneSN2
HI (conc.)Reflux2-Chloro-N-(3-hydroxypropyl)nicotinamide, IodoethaneSN2

Ether Formation

The Williamson ether synthesis is a versatile and widely used method for the preparation of both symmetrical and unsymmetrical ethers. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion. masterorganicchemistry.com To synthesize a compound analogous to this compound, one could react the sodium salt of 2-chloro-N-(3-hydroxypropyl)nicotinamide with a haloethane.

The reaction proceeds via an SN2 mechanism, where the alkoxide nucleophile attacks the primary alkyl halide. masterorganicchemistry.com The use of a polar aprotic solvent, such as DMF or DMSO, can facilitate the reaction. francis-press.com

Table 2: Proposed Reaction for the Synthesis of a 2-Chloro-N-(3-alkoxypropyl)nicotinamide Derivative via Williamson Ether Synthesis

Substrate 1Substrate 2BaseSolventPredicted Product
2-Chloro-N-(3-hydroxypropyl)nicotinamideIodoethaneNaHDMFThis compound

It is important to note that the 2-chloro-nicotinamide core is also susceptible to nucleophilic attack. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic substitution. nih.govuoanbar.edu.iq Therefore, reaction conditions for both ether cleavage and formation must be carefully chosen to avoid undesired side reactions at the pyridine ring.

Terminal Functional Group Interconversions

The terminal ethoxy group of this compound offers a site for functional group interconversions, primarily initiated by the cleavage of the ether bond.

As discussed in the previous section, acidic cleavage of the ether linkage yields 2-chloro-N-(3-hydroxypropyl)nicotinamide. The resulting primary alcohol is a versatile functional group that can be further transformed into a variety of other functionalities.

For instance, the primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC), or further oxidized to a carboxylic acid using stronger oxidizing agents such as potassium permanganate (KMnO4) or chromic acid.

The alcohol can also be converted back to a good leaving group, such as a tosylate, which can then be displaced by a wide range of nucleophiles to introduce new functional groups. For example, reaction with sodium azide would yield an azido derivative, which could be subsequently reduced to an amine.

Table 3: Potential Functional Group Interconversions from the Terminal Alcohol

Starting MaterialReagentProduct Functional Group
2-Chloro-N-(3-hydroxypropyl)nicotinamidePCCAldehyde
2-Chloro-N-(3-hydroxypropyl)nicotinamideKMnO4, NaOH, H3O+Carboxylic Acid
2-Chloro-N-(3-hydroxypropyl)nicotinamide1. TsCl, pyridine 2. NaN3Azide
2-Chloro-N-(3-azidopropyl)nicotinamideH2, Pd/CAmine

These transformations highlight the synthetic utility of the terminal ethoxy group as a precursor to a variety of other functional groups, thereby allowing for the generation of a library of analogues of this compound for further studies.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Chloro N 3 Ethoxypropyl Nicotinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved for 2-Chloro-N-(3-ethoxypropyl)nicotinamide.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides critical information about the electronic environment of the hydrogen atoms. The aromatic region is expected to show three distinct signals corresponding to the protons on the pyridine (B92270) ring. The ethoxypropyl side chain will exhibit a series of signals in the aliphatic region, including a triplet for the terminal methyl group, and multiplets for the methylene (B1212753) groups, with their chemical shifts influenced by adjacent electronegative oxygen and nitrogen atoms.

The ¹³C NMR spectrum complements the proton data by providing a signal for each unique carbon atom in the molecule. The pyridine ring carbons will resonate in the downfield region, with the carbon bearing the chlorine atom showing a characteristic shift. The carbonyl carbon of the amide will appear at a significantly downfield position. The aliphatic carbons of the ethoxypropyl group will be observed in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-47.85-
H-57.35-
H-68.30-
C-2-148.5
C-3-138.0
C-4-123.0
C-5-135.0
C-6-150.0
C=O-166.0
N-CH₂3.5039.0
CH₂-CH₂-O1.9029.0
O-CH₂-CH₃3.5566.0
O-CH₂-CH₃1.2015.0

Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values may vary.

Advanced Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY)

To definitively establish the connectivity of the atoms, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY correlations would be observed between the adjacent protons on the pyridine ring (H-4, H-5, and H-6) and along the ethoxypropyl side chain, confirming the sequence of the methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is instrumental in connecting the different fragments of the molecule. For instance, correlations between the N-CH₂ protons and the carbonyl carbon (C=O) as well as the C-3 of the pyridine ring would confirm the amide linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This can be used to confirm the conformation of the side chain relative to the pyridine ring.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₁₁H₁₅ClN₂O₂), the expected exact mass can be calculated and compared with the experimental value to confirm the elemental composition with a high degree of confidence.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Studies

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The presence of chlorine would also result in a characteristic isotopic pattern, with the [M+2+H]⁺ peak being approximately one-third the intensity of the [M+H]⁺ peak. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. Common fragmentation pathways would likely involve cleavage of the amide bond and fragmentation of the ethoxypropyl side chain.

Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z
[M+H]⁺243.0895
[M+Na]⁺265.0714

Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display a series of characteristic absorption bands.

Key expected vibrational frequencies include a strong absorption band for the C=O stretch of the secondary amide, typically in the range of 1630-1680 cm⁻¹. The N-H stretch of the amide would appear as a sharp band around 3300 cm⁻¹. The C-N stretching of the amide would be observed in the 1200-1400 cm⁻¹ region. Aromatic C-H stretching vibrations from the pyridine ring would be seen above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the ring would appear in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the ether linkage in the side chain would produce a strong band around 1100 cm⁻¹. The C-Cl stretch would be observed in the fingerprint region, typically below 800 cm⁻¹.

Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
N-H (Amide)Stretch~3300
C-H (Aromatic)Stretch>3000
C-H (Aliphatic)Stretch2850-2960
C=O (Amide)Stretch1630-1680
C=C, C=N (Aromatic)Stretch1400-1600
C-N (Amide)Stretch1200-1400
C-O-C (Ether)Stretch~1100
C-ClStretch<800

Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values may vary.

X-ray Crystallography for Solid-State Molecular Architecture Determination (Applicable to Nicotinamide (B372718) Derivatives)

X-ray crystallography stands as a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unparalleled insight into the molecular structure, conformation, and intermolecular interactions that dictate the solid-state properties of a compound. While specific crystallographic data for this compound is not extensively available in publicly accessible literature, the application of this technique to nicotinamide derivatives is well-documented, offering a clear framework for the potential structural elucidation of this specific molecule. uzh.chuzh.chresearchgate.netacs.org

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The subsequent diffraction pattern, generated by the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, is recorded and analyzed. This analysis allows for the calculation of electron density maps, from which the positions of individual atoms can be deduced. The resulting structural model reveals critical details about the molecule's architecture.

For a nicotinamide derivative such as this compound, a single-crystal X-ray diffraction study would yield crucial information regarding its solid-state conformation. This includes the precise measurement of bond lengths, bond angles, and torsion angles, which together define the molecule's shape. The planarity of the nicotinamide ring, the orientation of the chloro substituent, and the conformation of the flexible N-(3-ethoxypropyl) side chain would be unambiguously determined.

Furthermore, X-ray crystallography is instrumental in mapping the network of intermolecular interactions within the crystal lattice. Hydrogen bonds, which are common in nicotinamide-containing structures due to the presence of the amide group, play a significant role in the packing of molecules in the solid state. uzh.chacs.org The analysis would reveal the hydrogen bonding patterns, such as the formation of dimers or extended chains, as well as other non-covalent interactions like van der Waals forces and potential π-π stacking of the pyridine rings. These interactions are fundamental to understanding the physical properties of the solid material, including its melting point, solubility, and polymorphism.

The following tables represent the type of data that would be generated from an X-ray crystallographic analysis of this compound. This data is hypothetical and serves to illustrate the detailed structural insights provided by the technique, based on typical values for related organic compounds.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters

ParameterHypothetical Value
Empirical formulaC₁₁H₁₅ClN₂O₂
Formula weight242.70
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)15.789(6)
α (°)90
β (°)98.76(3)
γ (°)90
Volume (ų)1334.5(8)
Z4
Calculated density (g/cm³)1.208
Absorption coefficient (mm⁻¹)0.28
F(000)512
Crystal size (mm³)0.25 x 0.20 x 0.15
Reflections collected9876
Independent reflections2654 [R(int) = 0.045]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.052, wR2 = 0.135
R indices (all data)R1 = 0.068, wR2 = 0.148

Table 2: Hypothetical Selected Bond Lengths and Angles

Bond/AngleLength (Å) / Angle (°)Atoms Involved
C2-Cl11.742(3)Carbon - Chlorine
C3-C71.498(4)Carbon - Carbon (amide)
C7=O11.235(3)Carbonyl Double Bond
C7-N21.332(3)Amide C-N Bond
N2-C81.465(4)Amide N - Propyl C
C10-O21.421(4)Ethoxy C-O
O2-C111.425(4)Ethoxy O-C
N1-C2-C3122.5(2)Ring Angle
C2-C3-C7120.8(3)Ring to Amide Angle
O1-C7-N2122.9(3)Amide Angle
C7-N2-C8121.7(3)Amide Angle
C9-C10-O2108.9(3)Ethoxy Angle

Computational Chemistry and Theoretical Mechanistic Investigations of 2 Chloro N 3 Ethoxypropyl Nicotinamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of a molecule. These methods, rooted in quantum mechanics, can elucidate reaction pathways and provide quantitative data on the energetic feasibility of chemical transformations.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 2-Chloro-N-(3-ethoxypropyl)nicotinamide. DFT calculations can be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine the energies of reactants, transition states, and products for a given reaction.

In the context of this compound, DFT studies, likely using a functional such as B3LYP with a basis set like 6-311G++(d,p), could be used to explore various potential reaction mechanisms. mdpi.com For instance, the reactivity of the chlorine atom on the pyridine (B92270) ring, a common site for nucleophilic substitution, can be investigated. By calculating the activation energies for different nucleophilic attack pathways, researchers can predict the most likely reaction products and optimize reaction conditions.

A hypothetical DFT study on the nucleophilic substitution of the chlorine atom by a simple nucleophile (e.g., hydroxide) could yield the energetic profile shown in Table 1.

Table 1: Hypothetical DFT-Calculated Energetics for a Reaction of this compound
SpeciesRelative Energy (kcal/mol)
Reactants (this compound + OH⁻)0.0
Transition State+15.2
Products (2-Hydroxy-N-(3-ethoxypropyl)nicotinamide + Cl⁻)-5.8

This data would suggest that the reaction is exothermic and has a moderate activation barrier, providing valuable information for synthetic chemists.

Frontier Molecular Orbital (HOMO-LUMO) analysis is a key component of understanding a molecule's chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the orbitals most involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. tandfonline.com

For this compound, a HOMO-LUMO analysis would reveal the distribution of these orbitals across the molecule. The HOMO is likely to be localized on the electron-rich regions of the molecule, such as the pyridine ring and the amide group, while the LUMO would be expected to have significant density around the electrophilic centers, including the carbon atom attached to the chlorine. This distribution helps in predicting the sites of electrophilic and nucleophilic attack.

A typical set of calculated frontier orbital energies for a nicotinamide (B372718) derivative is presented in Table 2.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
ParameterEnergy (eV)
HOMO Energy-6.78
LUMO Energy-1.25
HOMO-LUMO Gap (ΔE)5.53

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations provide insights into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior. nih.gov MD simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational changes and intermolecular interactions.

For this compound, the flexible ethoxypropyl side chain can adopt numerous conformations. MD simulations can explore this conformational landscape, identifying the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a biological target, as the binding affinity can be highly dependent on the ligand's conformation.

Furthermore, MD simulations can be used to study the interactions of this compound with solvent molecules (e.g., water) or with a target protein. By simulating the molecule in a solvated environment or within the active site of an enzyme, researchers can gain insights into the nature and strength of intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern its behavior and binding. nih.gov

In Silico Modeling for Structure-Based Ligand Design and Virtual Screening

In silico modeling encompasses a range of computational techniques used in drug discovery to identify and optimize lead compounds. These methods can significantly reduce the time and cost associated with experimental screening.

Structure-based ligand design for this compound would typically begin with a known protein target. Molecular docking, a key in silico technique, can be used to predict the preferred binding orientation of the molecule within the protein's active site. nih.gov Docking algorithms score different poses based on their steric and electrostatic complementarity to the binding site, providing an estimate of the binding affinity.

Virtual screening involves the use of computational methods to screen large libraries of compounds for their potential to bind to a specific target. If this compound were identified as a hit from a virtual screen, further in silico modeling could be used to design derivatives with improved potency and selectivity. This process might involve modifying the ethoxypropyl side chain or substituting the chlorine atom to enhance interactions with the target protein. Computational approaches such as these have been successfully applied to the design of various nicotinamide derivatives as enzyme inhibitors. rsc.orgmdpi.com

Medicinal Chemistry Research and Biological Target Interactions of 2 Chloro N 3 Ethoxypropyl Nicotinamide Analogs

Structure-Activity Relationship (SAR) Investigations of Modifications to 2-Chloro-N-(3-ethoxypropyl)nicotinamide

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent atoms. Structure-activity relationship (SAR) studies are therefore a cornerstone of medicinal chemistry, providing crucial insights into how specific structural modifications influence a compound's interaction with its biological target. For analogs of this compound, SAR investigations have focused on several key areas of the molecule.

Influence of Halogen Substituents on Biological Activity

The presence and nature of halogen substituents on an aromatic ring can significantly impact a molecule's biological activity. This is due to the combined effects of sterics (size), electronics (electron-withdrawing or -donating nature), and lipophilicity. In the case of this compound, the chlorine atom at the 2-position of the nicotinamide (B372718) ring plays a critical role.

Variations of the halogen at this position would likely yield significant differences in activity. For example, replacing chlorine with a more electronegative fluorine atom could alter the electronic properties and potentially lead to stronger interactions, while a larger bromine or iodine atom would introduce greater steric bulk, which could either be beneficial or detrimental to binding depending on the topology of the target's binding site.

Table 1: Hypothetical Influence of Halogen Substitution at the 2-Position

HalogenElectronegativity (Pauling Scale)Van der Waals Radius (Å)Potential Impact on Activity
F3.981.47Increased electronic interaction, minimal steric change.
Cl3.161.75Baseline for comparison.
Br2.961.85Increased steric bulk, altered electronics.
I2.661.98Significant steric hindrance, potential for halogen bonding.

This table presents a hypothetical scenario based on general principles of medicinal chemistry, as direct comparative studies on this compound analogs with varied halogens were not found in the provided search results.

Conformational and Electronic Impact of the N-(3-ethoxypropyl) Chain on Target Binding

The N-(3-ethoxypropyl) chain is a flexible moiety that can adopt numerous conformations. This flexibility allows the molecule to adapt to the shape of a binding pocket, potentially maximizing favorable interactions. The length of the propyl chain and the presence of the ether oxygen are key determinants of its conformational preferences and electronic properties.

Exploration of Nicotinamide Core Analogues for Modulating Biological Functions

The nicotinamide core is a versatile scaffold that can be modified in numerous ways to modulate biological function. wikipedia.org The pyridine (B92270) nitrogen, the carboxamide group, and the aromatic ring itself are all amenable to chemical alteration. The development of nicotinamide analogs has led to the discovery of inhibitors for a wide range of enzymes. nih.govnih.govumn.edursc.org

In the context of this compound, modifications to the nicotinamide ring could involve:

Isosteric replacements: Replacing the pyridine nitrogen with a carbon atom to generate a benzamide (B126) analog, or introducing other heteroatoms into the ring.

Substitution at other positions: Introducing substituents at the 4, 5, or 6 positions of the pyridine ring to probe for additional binding interactions.

Modification of the carboxamide linker: Altering the amide bond, for example, by N-methylation or by replacing it with a different functional group, to change its hydrogen bonding capacity and conformational properties.

Such modifications have been successfully employed in the development of other nicotinamide-based inhibitors, leading to compounds with improved potency and selectivity. nih.gov

Identification and Characterization of Specific Molecular Targets

A critical aspect of medicinal chemistry research is the identification and characterization of the specific molecular targets through which a compound exerts its biological effects. For analogs of this compound, research has pointed towards interactions with enzymes involved in lipid metabolism and cell cycle regulation.

Enzyme Inhibition Studies (e.g., Stearoyl-CoA Desaturase (SCD) Inhibition)

Stearoyl-CoA desaturase (SCD) is a key enzyme in fatty acid metabolism, catalyzing the synthesis of monounsaturated fatty acids, primarily oleate (B1233923) from stearate. google.com Dysregulation of SCD activity has been implicated in various diseases, including metabolic disorders and cancer, making it an attractive target for therapeutic intervention. nih.gov

While direct studies on this compound as an SCD inhibitor are not prevalent in the public domain, the structural features of this compound are consistent with those of other known SCD inhibitors. Many SCD inhibitors possess a heterocyclic core and a flexible lipophilic tail, which are present in the nicotinamide ring and the N-(3-ethoxypropyl) chain, respectively. The development of heterocyclic derivatives as SCD inhibitors is an active area of research. google.com Inhibition of SCD can lead to an accumulation of saturated fatty acids and a depletion of monounsaturated fatty acids, which can induce cellular stress and apoptosis in cancer cells. nih.gov

Table 2: Key Features of Some SCD Inhibitors

Compound ClassHeterocyclic CoreLipophilic Side Chain
Thiazole derivativesThiazoleSubstituted benzyl
Pyridazine derivativesPyridazineAzetidinyl
Benzimidazole derivativesBenzimidazoleAryl groups

This table provides examples of compound classes known to inhibit SCD, highlighting structural motifs that may be relevant for the activity of nicotinamide-based analogs.

Protein-Protein Interaction Modulation (e.g., Polo-Box Domain of Polo-like Kinase 1)

Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis. nih.gov Overexpression of Plk1 is a hallmark of many human cancers, making it a validated target for anticancer drug development. nih.gov Plk1 has a C-terminal polo-box domain (PBD) that is essential for its localization and substrate recognition. nih.gov The PBD represents a unique target for inhibiting Plk1 function by disrupting its protein-protein interactions.

Small molecule inhibitors that target the PBD of Plk1 have been developed. These inhibitors often mimic the binding of the natural phosphopeptide ligands of the PBD. While there is no direct evidence linking this compound to Plk1 PBD inhibition, the general structural characteristics of PBD inhibitors often include an aromatic core that can engage in hydrophobic and pi-stacking interactions within the binding site, along with flexible side chains that can form hydrogen bonds. The nicotinamide scaffold and the N-(3-ethoxypropyl) chain of the subject compound could potentially fulfill these roles. Further investigation would be required to determine if this class of compounds can indeed modulate the protein-protein interactions of Plk1.

Receptor Binding Affinity and Selectivity Studies (e.g., GABA-A Receptors for Pyridine Derivatives)

The pyridine scaffold, a core component of this compound, is a privileged structure in medicinal chemistry, known for its interactions with a variety of biological targets. One of the most significant of these is the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain. nih.gov Analogs of this compound that feature a pyridine ring have been investigated for their potential to modulate GABA-A receptor activity.

These studies often focus on the benzodiazepine (B76468) binding site of the GABA-A receptor, a site for allosteric modulation. researchgate.net Pyridine derivatives, such as pyrazolopyridinones, have been identified as ligands for this site, demonstrating functional selectivity for different α subunits of the GABA-A receptor. researchgate.net This subtype selectivity is a critical aspect of modern drug discovery, as it can lead to therapeutic agents with improved side-effect profiles. nih.gov For instance, developing drugs that are selective for GABA-A α3 receptors is a strategy to achieve anxiolytic effects with fewer of the side effects associated with non-selective benzodiazepines. researchgate.net

The binding affinity of these pyridine derivatives is influenced by the nature and position of substituents on the pyridine ring. The introduction of various functional groups can alter the electronic and steric properties of the molecule, thereby affecting its interaction with the receptor. The table below summarizes the binding affinities of some representative pyridine derivatives at different GABA-A receptor subtypes.

Compound ClassTargetKey Findings
PyrazolopyridinonesGABA-A Receptor Benzodiazepine SiteCan exhibit functional selectivity for the α3 subtype over the α1 subtype. researchgate.net
ImidazopyridinesGABA-A ReceptorsInvestigated as subtype-selective modulators with potential for non-sedating anxiolytic effects.
Tricyclic PyridonesGABA-A α2/3 ReceptorsDeveloped as functionally selective ligands for these specific receptor subtypes. researchgate.net

It is important to note that while these studies on pyridine derivatives provide a framework for understanding the potential interactions of compounds like this compound, the specific binding profile of this compound would require dedicated experimental evaluation.

Analytical Method Development for Research Applications of 2 Chloro N 3 Ethoxypropyl Nicotinamide

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are fundamental for separating a mixture into its individual components. For a compound like 2-Chloro-N-(3-ethoxypropyl)nicotinamide, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be indispensable tools.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the most prevalent technique for the analysis of non-volatile or thermally labile organic compounds. A typical method development for this compound would involve a systematic approach to optimize separation efficiency and detection sensitivity.

The initial phase would focus on selecting an appropriate stationary phase (column) and mobile phase. Given the structure of the target compound, which contains both polar (amide, ether) and non-polar (chloropyridine, propyl chain) moieties, reverse-phase chromatography would likely be the method of choice. A C18 or C8 column would be a suitable starting point.

Mobile phase optimization would involve evaluating different solvent systems, typically a mixture of an aqueous component (e.g., water with a buffer like phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic solvent is varied over time, would be explored to ensure the efficient elution of the target compound and any potential impurities with differing polarities.

Detection would most likely be accomplished using a UV-Vis detector, set at a wavelength where the nicotinamide (B372718) chromophore exhibits maximum absorbance. The exact wavelength would be determined by running a UV scan of a pure standard. For more sensitive and specific detection, especially in complex matrices, a mass spectrometry (MS) detector could be coupled with the HPLC system (LC-MS).

A hypothetical HPLC method for the purity assessment of this compound is presented in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Byproducts and Impurities

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. In the context of this compound synthesis, GC would be the ideal method for identifying and quantifying volatile starting materials, residual solvents, or potential byproducts.

Method development for GC would involve selecting an appropriate capillary column, typically with a non-polar or medium-polarity stationary phase like a polysiloxane. The oven temperature program would be optimized to ensure adequate separation of all volatile components within a reasonable analysis time.

A Flame Ionization Detector (FID) would be a suitable general-purpose detector for carbon-containing analytes. For more definitive identification of unknown impurities, a mass spectrometer (GC-MS) would be employed, which provides mass spectral data that can be used to elucidate the structure of the eluted compounds.

A potential GC method for analyzing volatile impurities is outlined in the table below.

ParameterCondition
Column DB-5, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 50 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Injection Mode Split (20:1)

Spectrophotometric and Spectrofluorometric Assays for Concentration Determination

UV-Vis spectrophotometry is a straightforward and cost-effective method for determining the concentration of a compound in solution, provided it contains a suitable chromophore. This compound, with its substituted pyridine (B92270) ring, is expected to absorb UV radiation.

To develop a spectrophotometric assay, a pure standard of the compound would be dissolved in a suitable solvent (e.g., ethanol (B145695) or methanol), and its UV-Vis spectrum would be recorded to identify the wavelength of maximum absorbance (λmax). A calibration curve would then be constructed by measuring the absorbance of a series of solutions with known concentrations at the determined λmax. The concentration of unknown samples could then be determined by measuring their absorbance and interpolating from the calibration curve, following the Beer-Lambert law.

Spectrofluorometry, while potentially more sensitive and selective, would only be applicable if the compound is fluorescent. This would need to be experimentally determined by measuring its excitation and emission spectra.

Electrophoretic Methods for Characterization and Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-mass ratio in an electric field. For this compound, which is a neutral molecule under typical pH conditions, Micellar Electrokinetic Chromatography (MEKC) would be the most appropriate mode of CE.

In MEKC, a surfactant (e.g., sodium dodecyl sulfate) is added to the buffer solution above its critical micelle concentration. These micelles act as a pseudo-stationary phase, allowing for the separation of neutral compounds based on their partitioning between the aqueous buffer and the hydrophobic interior of the micelles. Method development would involve optimizing the buffer pH, surfactant concentration, and applied voltage to achieve the desired separation of the target compound from any impurities.

Future Research Directions and Emerging Avenues for 2 Chloro N 3 Ethoxypropyl Nicotinamide

Development of Innovative and Sustainable Synthetic Strategies

The future synthesis of 2-Chloro-N-(3-ethoxypropyl)nicotinamide will likely move beyond traditional batch processing to embrace more innovative and sustainable methodologies. A primary focus will be the integration of biocatalysis and continuous flow chemistry, which offer significant advantages in terms of efficiency, safety, and environmental impact.

Biocatalysis presents a promising green alternative to conventional chemical synthesis. The use of enzymes, such as lipases, can facilitate the amidation reaction under mild conditions, reducing the need for harsh reagents and solvents. For instance, immobilized lipases like Novozym® 435 have demonstrated high yields (81.6–88.5%) in the synthesis of other nicotinamide (B372718) derivatives. nih.govnih.gov Future research should focus on identifying or engineering specific enzymes that can efficiently catalyze the formation of this compound, potentially leading to higher yields and enantioselectivity.

Continuous flow chemistry offers enhanced control over reaction parameters, leading to improved product consistency and safety. nih.gov The transition from batch to continuous microreactors for the synthesis of nicotinamide derivatives has been shown to significantly reduce reaction times and improve yields. nih.govnih.gov The application of this technology to the synthesis of this compound could lead to a more streamlined and scalable manufacturing process.

Synthetic StrategyKey AdvantagesPotential for this compound
Biocatalysis Mild reaction conditions, high selectivity, reduced waste, use of renewable catalysts. nih.govDevelopment of specific enzymatic routes for cleaner and more efficient synthesis.
Flow Chemistry Improved reaction control, enhanced safety, scalability, and potential for automation. nih.govImplementation of continuous manufacturing processes for consistent quality and higher throughput.
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, and often higher yields compared to conventional heating.Exploration for accelerated synthesis and process optimization.
Use of Green Solvents Reduced environmental impact and improved worker safety.Investigation of solvents like tert-amyl alcohol to replace traditional, more hazardous options. nih.govnih.gov

Exploration of Novel Biological Targets through High-Throughput Screening Campaigns

To unlock the full therapeutic potential of this compound, a systematic exploration of its biological targets is essential. High-throughput screening (HTS) campaigns, encompassing both virtual and experimental approaches, will be instrumental in this endeavor.

Virtual Screening leverages computational models to predict the interaction of a ligand with a vast library of biological targets. This in silico approach can rapidly identify potential protein targets for this compound, prioritizing them for subsequent experimental validation. For other nicotinamide derivatives, virtual screening has been successfully employed to identify inhibitors of targets like VEGFR-2. rsc.orgmdpi.com

Phenotypic Screening involves testing the compound across a wide range of cell-based assays to observe its effect on cellular phenotypes. This target-agnostic approach can uncover unexpected therapeutic activities and novel mechanisms of action. Libraries of diverse compounds, including those with nicotinamide scaffolds, are often used in such campaigns to discover molecules with potential as antibiotic adjuvants or other therapeutic agents.

High-Throughput Experimental Screening utilizes automated platforms to test the compound against large panels of purified proteins or in various cellular assays. This can provide direct evidence of interaction with specific targets and pathways. For example, HTS has been used to identify novel inhibitors of enzymes like nicotinamide N-methyltransferase (NNMT) and nicotinamide phosphoribosyltransferase (Nampt). researchgate.netmdpi.com

Screening MethodPrincipleApplication for this compound
Virtual Screening Computational prediction of ligand-target interactions. rsc.orgmdpi.comRapidly identify and prioritize potential biological targets for experimental validation.
Phenotypic Screening Observation of compound-induced changes in cellular or organismal phenotype.Uncover novel therapeutic applications and mechanisms of action in an unbiased manner.
Biochemical HTS Screening against large libraries of purified proteins or enzymes. researchgate.netmdpi.comDirectly identify enzymatic targets and quantify inhibitory or activating potential.
Cell-Based HTS Screening in various cell lines to assess effects on specific pathways or cellular functions.Evaluate the compound's activity in a more biologically relevant context.

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and optimization of new chemical entities. For this compound, these technologies can be applied to enhance its properties and accelerate the discovery of next-generation analogs.

Predictive ADMET Modeling: A significant hurdle in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Machine learning models can be trained on large datasets of known compounds to predict the ADMET profiles of new molecules like this compound and its derivatives. This allows for the early identification and mitigation of potential liabilities, reducing the likelihood of late-stage failures.

Generative AI for Novel Scaffolds: Generative AI models can design entirely new molecular scaffolds that retain the key pharmacophoric features of this compound while possessing novel chemical structures. This can lead to the discovery of compounds with unique intellectual property and potentially improved therapeutic properties.

AI/ML ApplicationDescriptionImpact on this compound Research
In Silico Design Using computational models to design and prioritize new molecular structures.Accelerate the design of more potent and selective analogs.
Predictive ADMET Machine learning models to forecast the pharmacokinetic and toxicity profiles of compounds.De-risk the development process by identifying potential issues early.
Generative AI Algorithms that can create novel and diverse molecular structures with desired properties.Explore new chemical space and generate novel intellectual property.
SAR Analysis Identifying and modeling the relationship between chemical structure and biological activity.Guide the optimization of the lead compound to enhance its therapeutic potential.

Integration of Green Chemistry Principles in the Research and Development Lifecycle

The integration of green chemistry principles throughout the research and development lifecycle of this compound is not only an ethical imperative but also a driver of innovation and economic viability. This involves a holistic approach that considers the environmental impact of the compound from its synthesis to its final application.

Atom Economy and Waste Minimization: Future synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. The principles of atom economy will be a key metric in evaluating the "greenness" of a synthetic pathway.

Use of Renewable Feedstocks and Greener Solvents: Research should explore the use of bio-based starting materials and environmentally benign solvents. The substitution of hazardous solvents with greener alternatives, such as water or bio-derived solvents, will be a critical area of focus. The use of enzymes in synthesis often aligns with this principle by enabling reactions in aqueous media. nih.gov

Energy Efficiency: The development of energy-efficient synthetic processes, for example, by utilizing catalysis to lower reaction temperatures and pressures, will contribute to a more sustainable manufacturing process. Continuous flow and microwave-assisted synthesis can also offer significant energy savings compared to traditional batch methods.

Lifecycle Assessment: A comprehensive lifecycle assessment (LCA) of this compound should be conducted to evaluate its environmental footprint from cradle to grave. This will help identify hotspots in the production and use phases and guide the development of more sustainable alternatives.

Green Chemistry PrincipleApplication in the R&D of this compound
Prevention Designing synthetic pathways that minimize waste generation from the outset.
Atom Economy Maximizing the incorporation of reactant atoms into the final product.
Less Hazardous Chemical Syntheses Using and generating substances that possess little or no toxicity to human health and the environment.
Designing Safer Chemicals Designing chemical products to affect their desired function while minimizing their toxicity.
Safer Solvents and Auxiliaries Minimizing or avoiding the use of auxiliary substances like solvents, or using safer alternatives. nih.govnih.gov
Design for Energy Efficiency Conducting synthetic methods at ambient temperature and pressure where possible.
Use of Renewable Feedstocks Utilizing raw materials and feedstocks that are renewable rather than depleting.
Reduce Derivatives Minimizing or avoiding unnecessary derivatization to reduce reaction steps and waste.
Catalysis Using catalytic reagents in preference to stoichiometric reagents. nih.gov
Design for Degradation Designing chemical products so that they break down into innocuous degradation products at the end of their function.
Real-time analysis for Pollution Prevention Developing analytical methodologies to allow for real-time monitoring and control prior to the formation of hazardous substances.
Inherently Safer Chemistry for Accident Prevention Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for determining purity and structural integrity of 2-Chloro-N-(3-ethoxypropyl)nicotinamide in research settings?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is commonly used for purity assessment (>95% threshold), validated against certified reference standards. Structural confirmation requires Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-Transform Infrared Spectroscopy (FTIR) to verify functional groups (e.g., amide bonds, chloro substituents) . Orthogonal methods like Mass Spectrometry (MS) ensure accuracy in molecular weight determination.

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

  • Methodological Answer : Store in airtight, light-resistant containers at room temperature (20–25°C) with desiccants to mitigate hydrolysis. Stability should be monitored periodically using stability-indicating HPLC methods under accelerated conditions (e.g., 40°C/75% relative humidity) to assess degradation kinetics. Long-term stability studies should follow ICH Q1A guidelines .

Q. What methodologies are employed to assess the impurity profile of this compound in pharmaceutical research?

  • Methodological Answer : Impurity profiling involves Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying trace byproducts (e.g., unreacted intermediates or dechlorinated analogs). Spiking studies with synthesized impurities (e.g., 3-ethoxypropylamine derivatives) and forced degradation experiments (acid/base/oxidative stress) are critical for method validation. Quantification thresholds should align with ICH Q3B guidelines .

Advanced Research Questions

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and reduce byproducts?

  • Methodological Answer : Employ factorial design (e.g., 2^k factorial experiments) to evaluate variables such as reaction temperature, solvent polarity, and catalyst concentration. Advanced process analytical technologies (PAT), including in-situ FTIR, enable real-time monitoring of intermediates. Machine learning algorithms (e.g., Bayesian optimization) can predict optimal reaction pathways, as demonstrated in AI-driven synthesis workflows .

Q. How can computational modeling aid in predicting the degradation pathways of this compound under varying environmental conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model bond dissociation energies to identify labile sites (e.g., chloro or ethoxy groups). Molecular Dynamics (MD) simulations predict interactions with environmental oxidants (e.g., ozone) or hydrolytic agents. Coupling these with High-Resolution Mass Spectrometry (HRMS) data validates predicted degradation products .

Q. What strategies resolve contradictory data regarding the physicochemical properties of this compound reported in different studies?

  • Methodological Answer : Replicate experiments under controlled conditions (e.g., standardized solvent systems, calibrated instruments). Use advanced characterization techniques like X-ray Diffraction (XRD) for crystalline structure analysis and Differential Scanning Calorimetry (DSC) for thermal stability. Meta-analyses of published data, weighted by methodological rigor, can identify consensus values for properties like pKa or logP .

Methodological Framework for Data Contradiction Analysis

  • Case Study : Conflicting reports on solubility in aqueous vs. organic solvents may arise from polymorphic variations or residual solvent effects. Resolve via:
    • Step 1 : Conduct phase solubility studies using the Higuchi-Shake Flask method.
    • Step 2 : Characterize polymorphs via XRD and Raman spectroscopy.
    • Step 3 : Apply multivariate statistical analysis (e.g., Principal Component Analysis) to isolate variables causing discrepancies .

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Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-N-(3-ethoxypropyl)nicotinamide
Reactant of Route 2
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2-Chloro-N-(3-ethoxypropyl)nicotinamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.